molecular formula C12H15B B1522657 2-Bromo-5-(3-methylphenyl)-1-pentene CAS No. 1143461-40-8

2-Bromo-5-(3-methylphenyl)-1-pentene

Cat. No.: B1522657
CAS No.: 1143461-40-8
M. Wt: 239.15 g/mol
InChI Key: TWCJUCJXMRAQEN-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methylphenyl)-1-pentene is an organic compound characterized by a bromine atom attached to the second carbon of a pentene chain, with a 3-methylphenyl group attached to the fifth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pentene using bromine (Br2) in the presence of a suitable catalyst.

  • Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with 1-bromopentene in the presence of a strong Lewis acid like aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can react with pentene to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions, ensuring high purity and yield. The process involves the use of advanced reactors and precise temperature control to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different hydrocarbons.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: A variety of functionalized organic compounds.

Scientific Research Applications

2-Bromo-5-(3-methylphenyl)-1-pentene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-methylphenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: This compound has a similar structure but with a ketone group instead of an alkene.

  • (2-Bromo-5-methylphenyl)methanol: This compound features a hydroxyl group instead of the double bond.

Uniqueness: 2-Bromo-5-(3-methylphenyl)-1-pentene is unique due to its combination of a bromine atom and a phenyl group on a pentene chain, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCJUCJXMRAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255821
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-40-8
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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